molecular formula C46H90NO8P B1263852 1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine

1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine

Cat. No. B1263852
M. Wt: 816.2 g/mol
InChI Key: BBIXKOPOMMUIOM-UIJSWADASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:1 in which the acyl groups specified at positions 1 and 2 are hexadecanoyl and (13Z)-docosenoyl respectively. It derives from a hexadecanoic acid and an erucic acid.

Scientific Research Applications

Physical-Chemical Characteristics

1-Hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine has been studied for its critical micellar concentration and other physical-chemical characteristics. One study investigated the physical chemical characteristics of related compounds, including those where 1-O-alkyl was replaced by a 1-O-hexadecanoyl group. Analytical techniques such as NMR and gas liquid chromatography were used, revealing that at concentrations commonly employed in biological studies, these compounds are likely present as monomolecular species (Kramp et al., 1984).

Synthesis for Biological and Toxicological Study

The synthesis of arsenic-containing phosphatidylcholines (AsPCs), which include 1-O-hexadecanoyl derivatives, has been disclosed. These synthesized products are intended for studying the biological and toxicological properties of arsenolipids in food (Guttenberger et al., 2017).

Advanced Analytical Techniques

Advanced analytical techniques, like high performance liquid chromatography and fast atom bombardment mass spectrometry, have been used to study unusual branched and unsaturated phospholipid molecular species, including 1,2-di-5,8,11,14-docosatetraenoyl-sn-glycero-3-phosphocholine (Dasgupta et al., 1987).

Lipid Phase Behavior Studies

Research has also been conducted on lipid phase behavior in mixtures containing similar compounds. For example, a study on 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine with other phosphocholines used differential scanning calorimetry and other techniques to study lipid phase separation in membranes (Dumaual et al., 2000).

Lipid Mixing Properties

The mixing properties of different phosphatidylcholines, including 1-hexadecanoyl derivatives, were examined using fluorescent probes. This study provided insights into the lipid domain formation and the effects of various lipid compositions on bilayer properties (Ahn & Yun, 1999).

Formation of Polymerizable Liposomes

Polymerizable glycerophosphocholines, including 1,2-bis[11-(2,4-hexadienyloxy)undecanoyl]-sn-glycero-3-phosphocholine, have been prepared for the formation of stable microcapsules or polymerized vesicles, providing potential applications in targeted drug delivery and other biomedical fields (Hasegawa et al., 1986).

properties

Product Name

1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine

Molecular Formula

C46H90NO8P

Molecular Weight

816.2 g/mol

IUPAC Name

[(2R)-2-[(Z)-docos-13-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C46H90NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h20-21,44H,6-19,22-43H2,1-5H3/b21-20-/t44-/m1/s1

InChI Key

BBIXKOPOMMUIOM-UIJSWADASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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